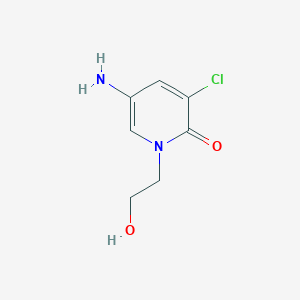
5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one is a heterocyclic compound that features a pyridinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of functional groups such as amino, chloro, and hydroxyethyl makes it a versatile molecule for chemical modifications and reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one typically involves multi-step organic reactions. One common method starts with the chlorination of 2-hydroxypyridine, followed by the introduction of the amino group through nucleophilic substitution. The hydroxyethyl group can be introduced via alkylation reactions using appropriate reagents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
化学反应分析
Types of Reactions
5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while substitution of the chloro group can produce various substituted derivatives.
科学研究应用
5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups allows it to form hydrogen bonds, coordinate with metal ions, or participate in other interactions that influence its biological activity.
相似化合物的比较
Similar Compounds
5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-4-one: Similar structure but with the hydroxyethyl group at a different position.
5-Amino-3-chloro-1-(2-methoxyethyl)pyridin-2-one: Similar structure but with a methoxyethyl group instead of hydroxyethyl.
5-Amino-3-bromo-1-(2-hydroxyethyl)pyridin-2-one: Similar structure but with a bromo group instead of chloro.
Uniqueness
The unique combination of functional groups in 5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one provides distinct reactivity and potential applications compared to its analogs. The presence of the hydroxyethyl group offers additional sites for chemical modifications, enhancing its versatility in various applications.
属性
分子式 |
C7H9ClN2O2 |
|---|---|
分子量 |
188.61 g/mol |
IUPAC 名称 |
5-amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one |
InChI |
InChI=1S/C7H9ClN2O2/c8-6-3-5(9)4-10(1-2-11)7(6)12/h3-4,11H,1-2,9H2 |
InChI 键 |
MKALZASQALGMEE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)N(C=C1N)CCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


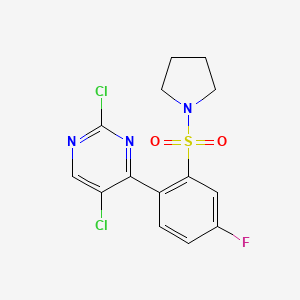
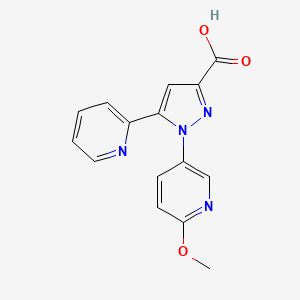
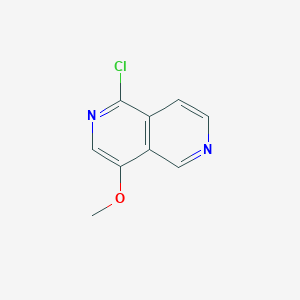
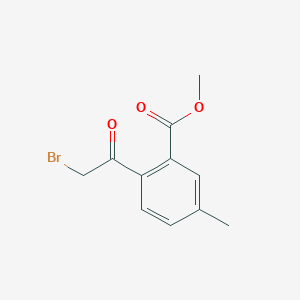
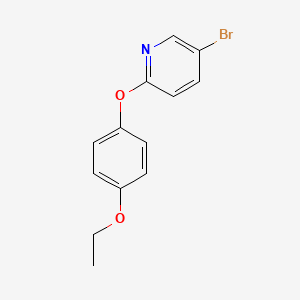
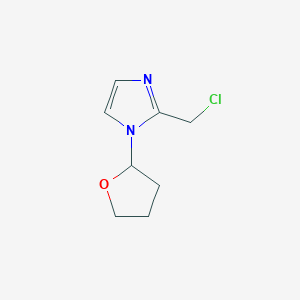




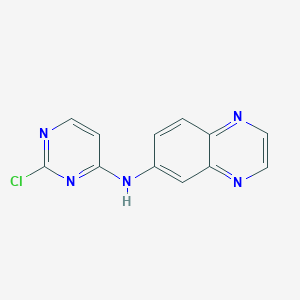
![2,4-dimethylpyrido[3,2-b]pyrazin-3(4H)-one](/img/structure/B13883387.png)
![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride](/img/structure/B13883389.png)
![[2-(3-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13883397.png)
